1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations.Scientific Research Applications
Synthesis and Antimicrobial Activities
1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-amine derivatives have been synthesized and evaluated for antimicrobial activities. Compounds synthesized from various primary amines, including the methoxymethyl derivative, displayed good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Role in Multi-Component Reactions
This compound plays a role in multi-component reactions, such as the synthesis of 1,5-disubstituted 1,2,3-triazoles, demonstrating its versatility in the creation of heterocyclic compounds with potential for various applications (Vo, 2020).
Condensation Reactions
It participates in condensation reactions with other compounds like triethyl orthoformate and carbonyl compounds, leading to the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines, which are significant in medicinal chemistry (Kryl'skiĭ et al., 2010).
Structure Elucidation
There is research focusing on the synthesis and structure elucidation of this compound, which is crucial for understanding its chemical properties and potential applications in various fields (Selby & Lepone, 1984).
Biological Activity Studies
Studies on compounds like 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, which bear structural similarities to 1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-amine, reveal insights into their biological activities. These studies are crucial for developing new drugs and understanding their interactions with biological systems (Uma et al., 2017).
Crystal Structure and Theoretical Calculations
Research on 3-methyl-1H-1,2,4-triazole-5-amine, a closely related compound, includes crystal structure analysis and theoretical NMR calculations. This research is vital for comprehending the molecular structure and properties of these triazole derivatives (Almeida et al., 2022).
Synthesis of Derivatives and Their Applications
The synthesis of various derivatives of 1,2,4-triazoles, including those with methoxymethyl groups, has been explored for their potential antibacterial, antielastase, antiurease, and antioxidant activities, demonstrating the broad spectrum of applications of these compounds in medicinal and pharmaceutical research (Sokmen et al., 2013).
Safety And Hazards
This involves identifying the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting further studies that could be conducted based on the known properties and uses of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to refer to scientific literature or databases. If you have a different compound or a more specific question about this one, feel free to ask!
properties
IUPAC Name |
2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBNQWMRHFHFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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